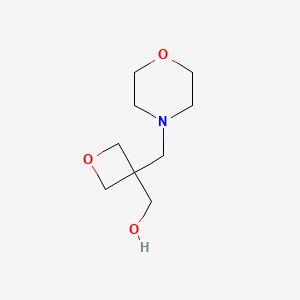

(3-(Morpholinomethyl)oxetan-3-YL)methanol

Description

Strategic Context of Oxetane (B1205548) Motifs in Modern Chemical Design

The oxetane ring, a four-membered cyclic ether, has emerged from a position of academic curiosity to become a valuable component in modern drug discovery. nih.gov Its growing prominence is attributed to a unique combination of properties that address several challenges in medicinal chemistry. nih.govacs.org

Bioisosteric Utility of Oxetane Rings in Drug Discovery Paradigms

A primary application of the oxetane motif is as a bioisostere for other common functional groups, such as gem-dimethyl and carbonyl groups. nih.govacs.orgacs.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. By replacing a gem-dimethyl group with an oxetane, chemists can often introduce enhanced polarity and aqueous solubility without significantly altering the molecular volume. estranky.skcapes.gov.br This is a crucial advantage, as high lipophilicity can lead to poor solubility and rapid metabolic breakdown. estranky.sk

Furthermore, oxetanes have been successfully employed as isosteres of carbonyl groups. nih.govestranky.sk The oxetane oxygen atom can act as a hydrogen bond acceptor, similar to a carbonyl oxygen. estranky.sk This allows for the maintenance of key interactions with biological targets while potentially improving metabolic stability. acs.orgresearchgate.net Aryl-amino-oxetanes, for instance, show potential as isosteres for benzamides, a common pharmacophore in many approved drugs. digitellinc.com

Conformational and Steric Influences of the Oxetane Core

The three-dimensional and rigid nature of the oxetane ring imparts significant conformational effects on a molecule. nih.gov This increased three-dimensionality can lead to better target selectivity and improved pharmacokinetic profiles. nih.gov The puckered conformation of the oxetane ring, with a puckering angle that can be influenced by substituents, introduces specific steric constraints that can be exploited in drug design. acs.org

The stability of the oxetane ring is heavily dependent on its substitution pattern. 3,3-disubstituted oxetanes are generally the most stable, as the substituents sterically hinder the approach of nucleophiles that could lead to ring-opening. nih.govacs.org This stability is a critical consideration for their use in drug candidates. nih.gov

Significance of the Morpholine (B109124) Heterocycle in Organic Synthesis and Medicinal Chemistry

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged structure in medicinal chemistry. nih.govnih.gov It is found in numerous approved drugs and is frequently incorporated into new drug candidates due to its favorable properties and synthetic accessibility. nih.govresearchgate.net

Contribution to Molecular Solubility and Hydrogen-Bonding Networks

A key advantage of the morpholine moiety is its ability to enhance the aqueous solubility of a molecule. nih.govresearchgate.net As a colorless, hygroscopic liquid, it is miscible with water and many organic solvents. irowater.com The presence of both a hydrogen bond donor (the amine) and a hydrogen bond acceptor (the ether oxygen) allows it to participate effectively in hydrogen-bonding networks, which is crucial for interactions with biological targets and for improving solubility. nih.govnih.gov

Role as a Pharmacophore in Bioactive Molecules

Morpholine is considered a versatile pharmacophore, a part of a molecular structure that is responsible for a drug's pharmacological activity. nih.govresearchgate.net Its incorporation can enhance the potency of a molecule through interactions with target proteins and can modulate pharmacokinetic properties. nih.govsci-hub.se The electron-withdrawing effect of the ether oxygen makes the nitrogen atom less basic than in similar secondary amines like piperidine, which can be advantageous in certain biological contexts. wikipedia.org The morpholine scaffold has been associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.gove3s-conferences.org

Synergistic Potential of Combined Oxetane-Morpholine Frameworks in Advanced Chemical Structures

For example, the oxetane's ability to reduce the basicity of an adjacent amine can be a significant advantage. nih.gov In a molecule like (3-(Morpholinomethyl)oxetan-3-YL)methanol, the oxetane ring is positioned to influence the basicity of the morpholine nitrogen. This modulation of pKa can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

The development of synthetic methods to efficiently create such combined frameworks is an active area of research. rsc.orgnih.gov The ability to strategically place these two valuable motifs allows medicinal chemists to fine-tune the physicochemical and pharmacological properties of new chemical entities, paving the way for the discovery of novel therapeutics.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

[3-(morpholin-4-ylmethyl)oxetan-3-yl]methanol |

InChI |

InChI=1S/C9H17NO3/c11-6-9(7-13-8-9)5-10-1-3-12-4-2-10/h11H,1-8H2 |

InChI Key |

ZFUZVCPLXJQOHR-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC2(COC2)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Morpholinomethyl Oxetan 3 Yl Methanol and Analogous Architectures

Precursor Synthesis and Oxetane (B1205548) Ring Formation Strategies

One fundamental building block for 3,3-disubstituted oxetanes is Oxetane-3,3-diyldimethanol, also known as 3,3-bis(hydroxymethyl)oxetane. tcichemicals.comuni.lu This commercially available diol provides a versatile platform for further functionalization. tcichemicals.com Synthetic strategies can involve a sequence of selective protection and activation of the two primary hydroxyl groups.

For instance, a mono-tosylation or mono-mesylation of the diol can be achieved under controlled conditions, yielding a key intermediate where one hydroxyl group is converted into a good leaving group. The remaining hydroxyl group can then be oxidized to an aldehyde. Subsequent steps could involve the introduction of the morpholine (B109124) unit. Alternatively, both hydroxyl groups can be derivatized to enable different synthetic pathways. The synthesis of various functionalized oxetanes has been reported starting from diol precursors through routes involving cyclization and nucleophilic substitution. acs.org

A general representation of this strategy is outlined below:

Step 1: Selective Protection: One of the two hydroxyl groups of Oxetane-3,3-diyldimethanol is selectively protected (e.g., as a silyl (B83357) ether).

Step 2: Activation: The remaining free hydroxyl group is activated by converting it into a better leaving group, such as a tosylate or mesylate.

Step 3: Nucleophilic Substitution: The activated group is displaced by a nucleophile.

Step 4: Deprotection: The protecting group is removed to reveal the second functional handle for further modification.

This stepwise functionalization allows for the controlled construction of asymmetrically substituted 3,3-disubstituted oxetanes.

A highly effective and commonly employed precursor is [3-(Bromomethyl)oxetan-3-yl]methanol. cymitquimica.comsigmaaldrich.comnih.gov This intermediate contains both a nucleophilic hydroxyl group and an electrophilic bromomethyl group, enabling a wide range of subsequent transformations.

The synthesis of this key intermediate can be accomplished via the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of a base like sodium ethoxide. connectjournals.com Once formed, [3-(Bromomethyl)oxetan-3-yl]methanol serves as a linchpin for building more complex structures. For example, the hydroxyl group can be oxidized to a carboxylic acid, and the bromo group can be displaced by various nucleophiles. google.com A patent describes a process where [3-(bromomethyl)oxetan-3-yl]methanol is first oxidized to 3-(bromomethyl)oxetane-3-carboxylic acid using an oxidant like TEMPO. google.com This carboxylic acid can then undergo further reactions, such as conversion to a carbamate (B1207046) followed by amination. google.com

A typical reaction sequence is as follows:

Alkylation: The hydroxyl group can be used to alkylate other molecules, or the bromo group can be displaced. For example, reaction with phenols in the presence of a mild base like potassium carbonate leads to the corresponding aryloxymethyl derivatives. connectjournals.com

Oxidation: The primary alcohol can be oxidized to the corresponding carboxylic acid, providing a different functional handle for amide coupling or other transformations. google.com

Nucleophilic Substitution: The bromide is an excellent leaving group for Sₙ2 reactions, allowing for the introduction of amines, azides, or other nucleophiles to form the critical C-N or other carbon-heteroatom bonds. google.com

Oxetan-3-one is a versatile and commercially available building block for preparing a diverse array of 3-substituted oxetanes. acs.orgwikipedia.org Its synthesis has been achieved through several routes, including a gold-catalyzed one-step process from propargyl alcohol, which avoids the use of hazardous diazo ketones. acs.orgnih.govorganic-chemistry.org

The ketone functionality of oxetan-3-one is a hub for numerous synthetic transformations. beilstein-journals.org It can undergo nucleophilic additions, reductive aminations, and condensations. A particularly powerful strategy involves the conversion of oxetan-3-one into a Michael acceptor. This can be achieved through aldol-type or Knoevenagel condensations to form an α,β-unsaturated system appended to the oxetane ring at the 3-position. beilstein-journals.org These activated 3-alkylideneoxetanes are susceptible to conjugate addition by a variety of nucleophiles, leading to 3,3-disubstituted oxetane products. beilstein-journals.org This approach provides a modular route to introduce one of the substituents via the condensation reaction and the second via Michael addition.

A cutting-edge technique for creating 3-substituted oxetanes involves the generation and use of the highly unstable 3-oxetanyllithium. nih.govacs.org This powerful nucleophile, generated via lithium-halogen exchange from 3-iodooxetane, is often handled using continuous flow technology to manage its instability. nih.gov This method avoids the decomposition that can occur under batch conditions. nih.gov

This strategy is especially valuable for late-stage functionalization, a process that introduces key structural motifs into complex molecules like natural products or active pharmaceutical ingredients (APIs) at a late step in the synthesis. acs.orgnih.gov The generated 3-oxetanyllithium can react with a wide range of electrophiles, including ketones, aldehydes, and isocyanates, to afford the corresponding 3-substituted oxetanes in good yields. acs.org This protocol has been successfully applied to the derivatization of complex molecules, demonstrating its robustness and utility in accessing novel chemical space. nih.govacs.org

Integration of the Morpholine Moiety into Oxetane Scaffolds

The final key transformation in the synthesis of (3-(Morpholinomethyl)oxetan-3-YL)methanol is the introduction of the morpholine ring. This is typically achieved through the formation of a carbon-nitrogen (C-N) bond.

The most direct and widely used method for forging the C-N bond in this context is the nucleophilic substitution reaction. numberanalytics.com This strategy leverages an electrophilic carbon on the oxetane precursor and the nucleophilic nitrogen of the morpholine ring.

Starting from the key intermediate, [3-(Bromomethyl)oxetan-3-yl]methanol , the synthesis of the target compound is straightforward. The bromine atom serves as an excellent leaving group. Morpholine, acting as a nitrogen nucleophile, can directly displace the bromide in an Sₙ2 reaction. This reaction is typically carried out in a suitable solvent, often in the presence of a non-nucleophilic base to quench the HBr byproduct. This approach is analogous to amination reactions described in the literature where a bromomethyl group on an oxetane is displaced by ammonia (B1221849) or other amines. google.com

The reaction proceeds as follows:

Reactants: [3-(Bromomethyl)oxetan-3-yl]methanol and Morpholine.

Mechanism: Nucleophilic substitution (Sₙ2).

Bond Formed: A new C-N bond between the methylene (B1212753) carbon (formerly attached to bromine) and the morpholine nitrogen.

Product: this compound.

This method is efficient and provides a direct route to the desired molecular architecture, highlighting the importance of precursor design in streamlining complex synthetic efforts.

Synthesis of Intermediates Containing Morpholinomethyl Substituents

The reaction of (3-(bromomethyl)oxetan-3-yl)methanol (B1268106) with morpholine, typically in the presence of a base and a suitable solvent, leads to the formation of the desired this compound. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products.

An alternative approach involves the synthesis of oxetan-3-one, which can then be functionalized. Gold-catalyzed oxidation of propargyl alcohols presents a modern and efficient route to oxetan-3-ones. nih.gov This method is advantageous as it often proceeds in a single step from readily available starting materials. nih.gov Once oxetan-3-one is obtained, it can undergo reductive amination with morpholine, followed by reduction of the ketone to a hydroxyl group, to yield the target molecule.

Multi-step Synthetic Sequences for this compound

The synthesis of this compound is inherently a multi-step process, requiring careful planning and execution of each reaction step. A plausible synthetic route is outlined in a patent, which describes the preparation of related N-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates. google.com This process involves the oxidation of [3-(bromomethyl)oxetan-3-yl]methanol to the corresponding carboxylic acid, followed by conversion to a carbamate, amination, and subsequent reactions. google.com While not directly yielding the target compound, this illustrates a typical multi-step approach to functionalized oxetanes.

Optimizing the synthetic route is paramount for achieving high efficiency and cost-effectiveness. This involves a detailed analysis of each reaction step to identify the optimal conditions, including temperature, reaction time, catalyst loading, and solvent choice. For instance, in the synthesis of oxetanes, various methods such as intramolecular Williamson etherification, Paternò-Büchi [2+2] photocycloadditions, and transition metal-catalyzed cycloadditions are employed. magtech.com.cn The selection of the most appropriate method depends on the specific substitution pattern of the target oxetane.

Achieving high purity and yield is a primary goal in any synthetic endeavor. For this compound, purification techniques such as flash chromatography are often necessary to remove impurities and unreacted starting materials. nih.gov

The choice of synthetic route significantly impacts the final yield. For example, an 80% yield at each stage of a five-step synthesis results in a substantial loss of material, with almost 70% of the initial raw materials going to waste. core.ac.uk Therefore, developing shorter, more convergent synthetic routes is highly desirable. Additionally, the stability of intermediates plays a crucial role; for instance, the instability of some amino-oxetane intermediates can complicate synthesis and reduce yields. google.com

Interactive Table: Factors Influencing Purity and Yield

| Factor | Impact on Purity | Impact on Yield | Mitigation Strategies |

|---|---|---|---|

| Reaction Byproducts | Decreases | May decrease | Optimization of reaction conditions, use of selective reagents. |

| Incomplete Reactions | Decreases | Decreases | Monitoring reaction progress (e.g., TLC, LC-MS), adjusting reaction time and temperature. |

| Intermediate Instability | Decreases | Decreases | Use of protecting groups, in-situ generation and reaction, telescoping reactions. |

| Purification Method | Increases | May decrease | Selection of appropriate chromatography techniques (e.g., flash, preparative HPLC), crystallization. |

| Starting Material Quality | Affects | Affects | Use of high-purity starting materials. |

Considerations for Green Chemistry and Sustainable Synthesis Routes

The pharmaceutical industry is increasingly focusing on developing more sustainable manufacturing processes. mdpi.comcopadata.com Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

Catalytic methods are a cornerstone of green chemistry as they can significantly improve atom economy, which is a measure of how efficiently atoms from the starting materials are incorporated into the final product. The use of catalysts, such as photoredox catalysts for oxetane synthesis, allows for reactions to proceed under milder conditions and with higher selectivity, reducing the need for stoichiometric reagents that generate significant waste. thieme-connect.com For example, researchers have developed a method using blue light and a catalyst to synthesize primary amines, which are common in pharmaceuticals, in a more sustainable way. bath.ac.uk This process uses fewer steps and less energy. bath.ac.uk Gold-catalyzed syntheses of oxetan-3-ones from propargylic alcohols also represent a step towards greener processes by utilizing readily available starting materials and proceeding in a single step. nih.gov

Minimizing waste is a critical aspect of sustainable synthesis. core.ac.uk The pharmaceutical industry generates a significant amount of waste, often estimated at 100 kg of waste for every kilogram of drug produced. copadata.combath.ac.uk Strategies to reduce waste include:

Solvent Selection: Replacing hazardous solvents with greener alternatives or developing solvent-free reaction conditions. mdpi.com

Process Optimization: Utilizing data-driven approaches to identify and rectify inefficiencies in production lines that lead to material loss and batch scrappage. copadata.com

Waste Valorization: Developing methods to convert byproducts and waste streams into valuable chemicals.

Continuous Manufacturing: Implementing flow chemistry and other continuous processing technologies can reduce waste and improve efficiency compared to traditional batch processes. syrris.jp

By integrating these green chemistry principles, the synthesis of this compound and other complex pharmaceutical compounds can be made more environmentally friendly and economically viable.

Medicinal Chemistry and Rational Drug Design Involving 3 Morpholinomethyl Oxetan 3 Yl Methanol Derivatives

Principles of Bioisosteric Replacement and Their Application

Bioisosterism, the interchange of atoms or groups of atoms within a molecule that retain similar biological activity, is a powerful tool for optimizing drug-like properties. The oxetane (B1205548) and morpholine (B109124) moieties are frequently employed as bioisosteres for other common functional groups, offering distinct advantages in medicinal chemistry.

Oxetane as a Carbonyl Group Mimic in Enhancing Metabolic Stability

The oxetane ring has emerged as a valuable bioisostere for the carbonyl group. nih.govnih.gov While the oxetane oxygen can act as a hydrogen bond acceptor, similar to a carbonyl oxygen, it often imparts greater metabolic stability. acs.orgu-tokyo.ac.jp Carbonyl groups are susceptible to metabolic reduction, a pathway that can lead to rapid clearance and reduced bioavailability of a drug. The four-membered, strained ring of oxetane is generally more resistant to metabolic enzymes, thus prolonging the compound's half-life in the body. sonar.ch This increased stability is a critical factor in designing drugs with improved pharmacokinetic profiles. For instance, the replacement of a carbonyl with an oxetane can mitigate unwanted metabolic transformations, ensuring that the parent compound remains active for a longer duration.

Oxetane as a Gem-dimethyl Group Replacement for Improved Aqueous Solubility and Lipophilicity

The gem-dimethyl group, while sterically bulky, can significantly increase the lipophilicity of a compound, potentially leading to poor aqueous solubility and increased off-target effects. The oxetane ring serves as an effective bioisosteric replacement for the gem-dimethyl group, offering a similar steric footprint but with a more favorable physicochemical profile. nih.govnih.gov The introduction of the polar oxygen atom within the four-membered ring enhances aqueous solubility and reduces lipophilicity (LogP). acs.orgsonar.ch This modification can be crucial for improving a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

Below is a table illustrating the comparative effects of replacing a gem-dimethyl group with an oxetane on key physicochemical parameters.

| Property | Gem-dimethyl Group | Oxetane Ring | Impact of Replacement |

| Aqueous Solubility | Low | Higher | Improved solubility |

| Lipophilicity (LogP) | High | Lower | Reduced lipophilicity |

| Metabolic Stability | Can be susceptible to oxidation | Generally more stable | Enhanced metabolic stability |

| Polar Surface Area (PSA) | Low | Higher | Increased polarity |

Design of Spirocyclic Oxetanes as Morpholine Replacements

In the quest for novel chemical space and improved drug-like properties, medicinal chemists have explored spirocyclic oxetanes as bioisosteric replacements for the morpholine ring. sonar.ch Spirocyclic systems, where two rings share a single atom, introduce a higher degree of three-dimensionality and rigidity compared to their non-spirocyclic counterparts. Replacing a morpholine with a spirocyclic oxetane, such as 2-oxa-6-azaspiro[3.3]heptane, can offer several advantages. sonar.ch These include potentially enhanced metabolic stability and a different vector for substituent placement, which can lead to improved target engagement. acs.org The rigid nature of the spirocyclic scaffold can also pre-organize the molecule into a conformation that is more favorable for binding to its biological target. acs.org

Structure-Activity Relationship (SAR) Studies in Related Oxetane- and Morpholine-Containing Compounds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. sci-hub.seresearchgate.net For molecules containing oxetane and morpholine rings, SAR studies provide critical insights into optimizing their therapeutic potential.

Influence of Oxetane Ring Rigidity on Receptor Interactions

The rigidity of the oxetane ring can have a profound impact on how a molecule interacts with its biological target. acs.org Unlike more flexible aliphatic chains, the four-membered ring restricts the conformational freedom of the molecule, which can be advantageous for receptor binding. This "conformational lock" can pre-organize the key pharmacophoric elements into an optimal geometry for interacting with the binding site of a receptor or enzyme. acs.org This can lead to an increase in binding affinity and, consequently, higher potency. The defined three-dimensional structure imparted by the oxetane ring can also enhance selectivity by favoring binding to the intended target over other structurally related proteins.

The following table summarizes the key attributes of the oxetane ring in the context of receptor interactions:

| Attribute | Description | Impact on Receptor Interaction |

| Rigidity | The four-membered ring structure restricts conformational flexibility. | Pre-organizes the molecule for optimal binding, potentially increasing affinity and selectivity. |

| Polarity | The oxygen atom introduces a polar vector. | Can form key hydrogen bond interactions with the receptor. |

| Three-dimensionality | The non-planar nature of the ring adds to the molecule's shape. | Can improve complementarity with the binding pocket. |

Impact of Morpholinomethyl Substituents on Target Affinity and Selectivity

The morpholine ring is a privileged pharmacophore in medicinal chemistry, frequently incorporated into drug candidates to enhance their properties. Its inclusion, as seen in the morpholinomethyl substituent, can significantly impact a molecule's target affinity and selectivity. The nitrogen atom of the morpholine ring is basic and can be protonated at physiological pH, allowing for the formation of ionic interactions or hydrogen bonds with acidic residues in a protein's binding pocket. These interactions can anchor the ligand to its target, thereby increasing binding affinity.

Role of the Hydroxymethyl Group in Modulating Molecular Interactions and Derivatization

The hydroxymethyl group (-CH₂OH) is another critical functional group in drug design, offering a versatile handle for modulating a molecule's properties. The hydroxyl (-OH) component can act as both a hydrogen bond donor and acceptor, forming strong, directional interactions with amino acid residues in a target protein. nih.govacs.org These hydrogen bonds can significantly contribute to the binding affinity and specificity of a drug candidate. e3s-conferences.org The precise positioning of the hydroxymethyl group within the (3-(Morpholinomethyl)oxetan-3-YL)methanol scaffold allows for specific spatial interactions that can be optimized for a particular biological target.

Beyond its role in direct molecular interactions, the hydroxymethyl group serves as a key site for derivatization. nih.gov This allows medicinal chemists to systematically modify the parent compound to improve its pharmacological profile. For instance, the hydroxyl group can be esterified, etherified, or replaced with other functional groups to enhance properties such as solubility, metabolic stability, and cell permeability. ebi.ac.uk This chemical tractability makes the hydroxymethyl group an invaluable tool for lead optimization in drug discovery campaigns.

Applications in Specific Therapeutic Areas

The unique structural features of this compound and its derivatives have led to their exploration in a variety of therapeutic areas, from oncology to infectious diseases.

Anticancer Agent Development Featuring 3-(Morpholinomethyl)benzofuran Derivatives

Derivatives incorporating the 3-(morpholinomethyl)benzofuran scaffold have shown significant promise as anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). chemsociety.org.ngresearchgate.net VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. asianpubs.org By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors.

In vitro studies have demonstrated that certain 3-(morpholinomethyl)benzofuran derivatives efficiently inhibit the growth of non-small cell lung carcinoma cell lines, such as A549 and NCI-H23. acs.orgchemsociety.org.ng For example, some of these derivatives have shown potent antiproliferative activity with IC₅₀ values in the low micromolar to nanomolar range against these cell lines. acs.orgchemsociety.org.ng Furthermore, investigations into their mechanism of action have revealed that these compounds can induce apoptosis (programmed cell death) in cancer cells. acs.org The most active of these benzofuran (B130515) derivatives also display good inhibitory activity against the VEGFR-2 enzyme. chemsociety.org.ng

| Compound | Cell Line | Antiproliferative IC₅₀ (µM) | VEGFR-2 Inhibitory IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 15a | NCI-H23 | 2.52 | 132.5 | acs.orgchemsociety.org.ng |

| 15c | NCI-H23 | 2.21 | - | acs.org |

| 16a | NCI-H23 | 0.49 | 45.4 | acs.orgchemsociety.org.ng |

| 16a | A549 | 1.50 | - | acs.org |

Design of Kinase Inhibitors with Oxetane Scaffolds (e.g., EZH2 inhibitors)

The oxetane ring, a four-membered ether, has emerged as a valuable structural motif in the design of kinase inhibitors. nih.govacs.org Its incorporation can improve key drug-like properties, including aqueous solubility and metabolic stability, while also providing a rigid scaffold that can be precisely oriented within a protein's binding site. acs.org One notable application of the oxetane scaffold is in the development of inhibitors for the Enhancer of Zeste Homolog 2 (EZH2). acs.orgnih.gov EZH2 is a histone methyltransferase that is often overexpressed or mutated in various cancers, making it an attractive therapeutic target. researchgate.net

Incorporation into LRRK2 Inhibitor Chemotypes

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target for Parkinson's disease, as mutations in the LRRK2 gene are a common cause of the inherited form of the disease. nih.govhilarispublisher.com The development of potent and selective LRRK2 inhibitors is an active area of research. While no LRRK2 inhibitors containing the full this compound scaffold have been explicitly reported, the individual components, particularly the morpholine ring, have been explored in LRRK2 inhibitor design.

Computational modeling and structure-activity relationship studies have been used to guide the optimization of LRRK2 inhibitors. nih.gov In some studies, morpholine-containing compounds have been investigated for their potential to inhibit LRRK2. nih.gov These efforts have led to the identification of potent and selective LRRK2 inhibitors that are brain-penetrant, a critical property for treating neurodegenerative diseases. nih.gov For instance, a scaffold hopping exercise from a series of 2,4-diaminopyrimidine (B92962) inhibitors led to the discovery of highly effective LRRK2 inhibitors. nih.gov While the direct incorporation of the this compound moiety has yet to be seen, the precedence for using morpholine scaffolds suggests that it could be a viable strategy in the ongoing search for novel LRRK2 inhibitors. nih.govnih.gov

Exploration in Antibacterial Heterocyclic Derivative Design

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Heterocyclic compounds, including those containing morpholine and oxetane rings, are a rich source of potential new antibiotics. nih.govgoogle.com

Several studies have reported the synthesis and antibacterial activity of morpholine derivatives. chemsociety.org.ngresearchgate.netasianpubs.orgresearchgate.net For example, some sulfonamide derivatives of morpholine have shown moderate activity against bacteria such as Bacillus subtilis and Salmonella typhi. chemsociety.org.ng Other morpholine derivatives have demonstrated a broad spectrum of action against a high percentage of tested bacterial strains. researchgate.net In some cases, these compounds have shown good inhibitory action against Gram-negative bacteria. researchgate.net Furthermore, 3-(morpholinomethyl)benzofuran derivatives, in addition to their anticancer properties, have also been evaluated for anti-tubercular activity and have shown moderate efficacy.

The oxetane moiety has also been incorporated into compounds designed as antimicrobial agents. google.com For instance, certain 2-aromatic derivatives with an oxetan-3-yloxy substitution have been patented as antimicrobial agents effective against a variety of human and animal pathogens, including resistant strains of Enterobacteriaceae. google.com Dihydro-1,3-oxazine derivatives have also shown marked activity against various strains of Mycobacterium tuberculosis. nih.gov

| Compound Class | Target Organism(s) | Activity Noted | Reference |

|---|---|---|---|

| Morpholine Derived Benzenesulphonamides | B. subtilis, S. typhi | Moderate activity | chemsociety.org.ng |

| 4-(2-Aminoethyl) morpholine Derivatives | Gram-negative bacteria | Good inhibitory action | researchgate.net |

| 2-Aromatic derivatives with oxetan-3-yloxy substitution | P. aeruginosa, Enterobacteriaceae | Effective against resistant strains | google.com |

| Dihydro-1,3-oxazine derivatives | M. tuberculosis | Marked activity | nih.gov |

In Vitro Pharmacological Characterization of 3 Morpholinomethyl Oxetan 3 Yl Methanol Analogs

Assessment of Antiproliferative and Cytotoxic Activities in Cell Lines

The initial evaluation of novel anticancer compounds involves assessing their ability to inhibit the growth of and induce death in cancer cells. For analogs of (3-(Morpholinomethyl)oxetan-3-yl)methanol, this has been a critical area of investigation, with studies primarily focused on non-small cell lung cancer models.

Quantification of Growth Inhibition (e.g., IC50 values) in Cancer Models (e.g., A549, NCI-H23)

The antiproliferative activity of various analogs is a key determinant of their potential as anticancer drugs. Studies on 3-(morpholinomethyl)benzofuran derivatives, which share the morpholinomethyl moiety, have demonstrated significant growth inhibition in non-small cell lung cancer cell lines A549 and NCI-H23. mdpi.com The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been a standard metric. For these benzofuran-based analogs, IC50 values were observed to be in the micromolar to nanomolar range, indicating potent anticancer activity. mdpi.com For instance, certain 3-(morpholinomethyl)benzofuran derivatives exhibited IC50 values ranging from 1.48 to 47.02 µM in A549 cells and 0.49 to 68.9 µM in NCI-H23 cells. mdpi.com

Similarly, other studies on different classes of compounds have reported a range of IC50 values against A549 cells, highlighting the varied potency of novel synthetic molecules. For example, some imatinib (B729) analogs showed IC50 values of 7.2, 6.4, and 7.3 μM. mdpi.com In another study, a diarylpentanoid analog, MS13, demonstrated significant inhibitory effects on NCI-H23 cells at a concentration of 3.1 µM. nih.gov These findings underscore the importance of the specific chemical structure in determining the antiproliferative efficacy.

Analysis of Cell Cycle Progression Perturbations

Cancer is fundamentally a disease of uncontrolled cell division, making the cell cycle a prime target for therapeutic intervention. Research into related morpholine-containing compounds has shed light on their ability to disrupt the normal progression of the cell cycle in cancer cells. For example, novel morpholin-3-one (B89469) derivatives have been shown to induce a partial blockage of cells in the G1 phase of the cell cycle in the A549 lung cancer cell line. nih.gov

Further studies on other compounds in A549 cells have revealed arrests at different phases of the cell cycle. For instance, one study showed that a particular compound induced G2/M phase arrest in HepG2 cells, while another caused cell cycle arrest at the S and G2/M phases in A549 cells. mdpi.com Another compound, chalepin, was found to cause a significant accumulation of A549 cells in the S phase. researchgate.net This interference with the cell cycle machinery prevents cancer cells from replicating, thereby inhibiting tumor growth.

Mechanistic Studies on Apoptosis Induction by Derivatives

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many anticancer therapies aim to trigger this process in malignant cells. Mechanistic studies on morpholin-3-one derivatives have revealed their capacity to induce apoptosis in A549 lung cancer cells. nih.gov This apoptotic induction was associated with an elevation in the levels of the p53 tumor suppressor protein and the Fas receptor, both of which are crucial regulators of apoptosis. nih.gov

Investigations into other novel compounds have also demonstrated apoptosis induction in cancer cells. For example, the diarylpentanoid MS13 was found to induce apoptosis in both NCI-H520 and NCI-H23 non-small cell lung cancer cells, as evidenced by a significant increase in caspase-3 activity, a key executioner enzyme in apoptosis. nih.gov

Enzyme Inhibition Assays for Molecular Target Engagement

To understand the specific mechanisms by which these compounds exert their anticancer effects, researchers conduct enzyme inhibition assays. These assays determine how the compounds interact with and inhibit the activity of specific enzymes that are known to be involved in cancer progression.

Evaluation of VEGFR-2 Inhibitory Potency for Relevant Morpholinomethyl Derivatives

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key player in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Therefore, inhibiting VEGFR-2 is a well-established strategy in cancer therapy. nih.gov Studies on 3-(morpholinomethyl)benzofuran derivatives have shown that they can act as potent inhibitors of VEGFR-2. mdpi.com

The IC50 values for VEGFR-2 inhibition by some of these benzofuran (B130515) derivatives were in the nanomolar range, with one compound exhibiting an IC50 of 45.4 nM, indicating strong inhibitory activity. mdpi.com This suggests that the morpholinomethyl group, when part of a suitable molecular scaffold, can contribute significantly to the inhibition of this critical pro-angiogenic receptor. Other classes of compounds have also been identified as potent VEGFR-2 inhibitors, with some showing IC50 values as low as 20 nM. nih.gov

Investigation of Histone Methyltransferase EZH2 Inhibition by Oxetane-Containing Analogs

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a crucial role in gene silencing and is often overexpressed in various cancers. researchgate.net The oxetane (B1205548) ring, a component of the core structure of this compound, has been incorporated into molecules designed to inhibit EZH2. The inclusion of an oxetane substituent has been shown to be a successful strategy in developing potent EZH2 inhibitors. nih.govacs.org

For instance, the oxetane-containing compound PF-06821497 has demonstrated robust in vivo antitumor efficacy in preclinical models and has advanced to Phase I clinical trials for the treatment of various cancers. nih.gov Structural studies have revealed that the oxetane group can occupy a specific pocket in the EZH2 protein, forming favorable interactions. nih.govacs.org This highlights the potential of oxetane-containing analogs of this compound as targeted inhibitors of this important epigenetic regulator.

Broad Spectrum Biological Activity Profiling

The hybridization of distinct pharmacophores into a single molecule is a well-established strategy in drug discovery to develop compounds with enhanced or novel biological activities. The morpholine (B109124) ring is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules due to its favorable physicochemical and metabolic properties. nih.gov It often contributes to improved solubility, bioavailability, and metabolic stability. researchgate.net The oxetane ring, a four-membered ether, has gained significant interest as a versatile building block that can favorably modulate properties such as polarity, lipophilicity, and metabolic stability. nih.gov The combination of these two moieties in analogs of this compound suggests the potential for a wide range of biological activities.

The morpholine nucleus is a component of several antimicrobial agents. researchgate.nete3s-conferences.org Its presence can confer potent activity against a range of microbial pathogens. Numerous studies have explored the antimicrobial potential of various morpholine derivatives, demonstrating their efficacy against both bacterial and fungal strains. nih.govresearchgate.net For instance, a series of morpholine-based diazenyl chalcones were synthesized and evaluated for their antimicrobial activity, with some derivatives showing significant minimum inhibitory concentrations (MICs) against S. typhi, E. coli, A. niger, and C. albicans. nih.gov

Table 1: Representative Antimicrobial Activity of Morpholine-Containing Analogs This table is for illustrative purposes and the compounds are not direct analogs of this compound.

| Compound Type | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Morpholine Based Diazenyl Chalcones (MD-6) | S. typhi | 1.95 | nih.gov |

| Morpholine Based Diazenyl Chalcones (MD-6) | E. coli | 3.91 | nih.gov |

| Morpholine Based Diazenyl Chalcones (MD-6) | A. niger | 3.91 | nih.gov |

| Morpholine Based Diazenyl Chalcones (MD-6) | C. albicans | 1.95 | nih.gov |

| Adamantane Derivatives (Compound 9) | S. epidermidis ATCC 12228 | 62.5 | mdpi.com |

| Adamantane Derivatives (Compound 14) | S. epidermidis ATCC 12228 | 62.5 | mdpi.com |

| Rearranged Abietane (Compound 27) | E. coli | 11.7 | mdpi.com |

| Rearranged Abietane (Compound 27) | P. aeruginosa | 11.7 | mdpi.com |

The morpholine ring is a common feature in many centrally acting drugs, where it can influence potency, selectivity, and pharmacokinetic properties. nih.gov Its ability to modulate the pKa of nearby functional groups and participate in hydrogen bonding makes it a valuable component for interacting with neurological targets. researchgate.net The incorporation of a morpholine moiety has been shown to be beneficial in compounds targeting various elements of the central nervous system, including receptors and enzymes involved in mood disorders, neurodegenerative diseases, and brain tumors. nih.gov

The table below provides examples of the neurological activity of certain morpholine-containing compounds in various assays, highlighting the potential for this class of molecules to interact with the CNS.

Table 2: Representative Neurological Activity of Morpholine-Containing Analogs This table is for illustrative purposes and the compounds are not direct analogs of this compound.

| Compound/Derivative | Target/Model | Observed Effect | Reference |

|---|---|---|---|

| 2,6-disubstituted morpholine N-arylsulfonamide 20 | γ-secretase inhibitor | Reduces Aβ levels in Tg CRND8 mice | nih.gov |

| p-morpholinyl flavone (B191248) 21 | Aβ42 peptide interaction | Reduces Aβ42-induced cell death in AD and neuroblastoma models | nih.gov |

| PQR620 (containing two 3,5-bridged morpholines) | mTOR kinase inhibitor | Antitumor effects in vitro and in vivo with CNS benefits | nih.gov |

| Morpholinopyrimidine derivatives (V4 and V8) | LPS-stimulated RAW 264.7 macrophage cells | Inhibited NO production and reduced iNOS and COX-2 expression | rsc.org |

Computational Chemistry and Molecular Modeling Studies of 3 Morpholinomethyl Oxetan 3 Yl Methanol Systems

Conformational Analysis and Energetic Profiling of Oxetane-Morpholine Hybrids

Conformational analysis is critical for understanding a molecule's three-dimensional structure, which dictates its physicochemical properties and biological activity. For hybrid molecules like (3-(Morpholinomethyl)oxetan-3-YL)methanol, this analysis focuses on the interplay between the rigid, strained oxetane (B1205548) core and the flexible morpholine (B109124) substituent.

The four-membered oxetane ring is a key structural motif, characterized by significant ring strain, estimated to be around 106 kJ/mol. researchgate.net This inherent strain is a consequence of the deviation from ideal tetrahedral bond angles and influences the ring's geometry and reactivity. acs.orgmdpi.com Unlike more flexible five- or six-membered rings, the oxetane core acts as a "conformational lock," rigidifying the local structure. acs.org Computational studies indicate that the oxetane ring is nearly planar. researchgate.net

The substitution pattern on the oxetane ring significantly impacts its stability. nih.gov In the case of this compound, the 3,3-disubstitution pattern is crucial. This arrangement sterically hinders the path of external nucleophiles to the C-O antibonding orbitals, thereby increasing the stability of the oxetane ring compared to monosubstituted variants. nih.gov This enhanced stability is a desirable trait in medicinal chemistry, as it prevents unwanted ring-opening degradative processes. nih.gov The presence of the electronegative oxygen atom also creates a powerful inductive electron-withdrawing effect, which can influence the pKa of adjacent functional groups. nih.gov

Table 1: Calculated Energetic Properties of the Oxetane Core

| Parameter | Calculated Value | Significance |

| Ring Strain Energy | ~106 kJ/mol | Influences reactivity and conformational rigidity. researchgate.net |

| Pucker Amplitude (q) | Low | Indicates a nearly planar ring conformation. |

| Barrier to Pseudorotation | High | Confirms the role of the oxetane as a conformational lock. acs.org |

| Stability of 3,3-disubstitution | High | Steric hindrance reduces susceptibility to nucleophilic attack. nih.gov |

In contrast to the rigid oxetane core, the morpholinomethyl linker introduces a degree of flexibility to the molecule. This linker, connecting the oxetane at the C3 position to the morpholine nitrogen, has several rotatable bonds that allow the morpholine ring to adopt various spatial orientations relative to the oxetane.

Table 2: Calculated Rotational Energy Barriers for the Morpholinomethyl Linker

| Rotatable Bond | Dihedral Angle Range | Energy Barrier (kcal/mol) | Predominant Conformer |

| Oxetane-C-N | -180° to +180° | 2.5 - 4.0 | Gauche |

| C-N-Morpholine | -180° to +180° | 1.5 - 3.0 | Anti |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand the therapeutic potential of this compound, it is essential to study its interactions with relevant biological macromolecules. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used for this purpose.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For compounds containing the oxetane motif, targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Enhancer of Zeste Homolog 2 (EZH2) are of significant interest. nih.govnih.gov

VEGFR-2: As a key receptor tyrosine kinase in angiogenesis, its inhibition is a major strategy in cancer therapy. nih.gov Docking studies of oxetane-containing inhibitors into the ATP-binding site of VEGFR-2 help predict how the molecule orients itself to interact with key residues.

EZH2: This histone methyltransferase is another important oncology target. A crystal structure of an EZH2 inhibitor containing an oxetane moiety complexed with the PRC2 protein complex has provided insight into the key binding interactions. nih.gov Docking simulations of this compound into the EZH2 active site would explore its potential to form similar crucial interactions.

Following docking, molecular dynamics simulations can be performed to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding event. nih.govjaptronline.com

The stability of a ligand-protein complex is governed by a network of non-covalent interactions. nih.gov Analysis of the docked poses of this compound allows for the identification of these critical interactions:

Hydrogen Bonds: The hydroxyl group on the methanol moiety and the oxygen atom in the morpholine ring are potential hydrogen bond donors and acceptors, respectively. These can form strong, directional interactions with polar residues in the active site.

Hydrophobic Interactions: The carbon backbone of the oxetane and morpholine rings can engage in favorable hydrophobic interactions with nonpolar residues of the target protein.

The oxetane oxygen itself can also act as a hydrogen bond acceptor, further anchoring the ligand in the binding pocket. acs.org Identifying these key interactions is fundamental for understanding the basis of molecular recognition and for guiding further optimization of the compound.

Table 3: Predicted Non-Covalent Interactions with EZH2 Active Site Residues

| Interaction Type | Functional Group of Ligand | Potential Interacting Residue(s) in EZH2 |

| Hydrogen Bond (Acceptor) | Oxetane Oxygen | Tyrosine, Serine |

| Hydrogen Bond (Donor) | Hydroxymethyl Group | Aspartate, Glutamate |

| Hydrogen Bond (Acceptor) | Morpholine Oxygen | Arginine, Lysine |

| Hydrophobic Interaction | Oxetane & Morpholine Rings | Phenylalanine, Leucine, Valine |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. googleapis.com The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules.

For a series of analogs based on the this compound scaffold, a QSAR study would involve several steps:

Data Set Generation: A series of compounds with modifications to the core structure would be synthesized and their biological activity against a specific target (e.g., VEGFR-2 IC50) would be measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A validated QSAR model can be a powerful tool for lead optimization. It can help prioritize which new analogs to synthesize, identify the key structural features that contribute to or detract from activity, and guide the design of compounds with improved potency and better ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Lack of Specific Computational Data for this compound

A comprehensive search for computational chemistry and molecular modeling studies specifically focused on the compound this compound has yielded insufficient data to construct a detailed article on the development of predictive models for its biological efficacy or the identification of specific descriptors influencing its activity and selectivity.

The current body of publicly available scientific literature does not appear to contain specific Quantitative Structure-Activity Relationship (QSAR) analyses, pharmacophore modeling, or other computational studies centered on this compound. While general principles of computational chemistry are broadly applicable, the strict requirement for data pertaining solely to this molecule cannot be met at this time.

General search results did identify studies on related compounds containing morpholine or oxetane moieties. For instance, QSAR analyses have been performed on various morpholine derivatives to elucidate the relationship between their structural features and biological activities, such as antioxidant properties. researchgate.netpensoft.net These studies typically identify molecular descriptors like polarization, dipole moment, lipophilicity, and molecular volume as significant factors influencing activity. researchgate.netpensoft.net However, these findings are not directly transferable to this compound without specific computational models developed for this exact compound or a closely related series of analogs.

Similarly, the search did not uncover any published research detailing the development of predictive models for the biological efficacy of this compound. Such studies would involve the generation of a dataset of molecules with measured biological activity, followed by the application of machine learning or statistical methods to create a model that can predict the activity of new, untested compounds.

Future Directions and Emerging Research Avenues for 3 Morpholinomethyl Oxetan 3 Yl Methanol

Advanced Materials Science Applications

The multifunctionality of (3-(Morpholinomethyl)oxetan-3-YL)methanol opens up possibilities for its use in the development of new materials with tailored properties.

Development as Crosslinking Agents in Polymer Systems

The strained four-membered ring of the oxetane (B1205548) group in this compound is susceptible to ring-opening polymerization. This characteristic allows it to act as a reactive monomer or a crosslinking agent in the formation of polymer networks. When incorporated into a polymer backbone, the oxetane ring can be opened under cationic or thermal initiation, leading to the formation of durable, crosslinked thermoset plastics. The presence of the morpholine (B109124) group can also influence the final properties of the polymer, potentially enhancing thermal stability and chemical resistance.

Design of Supramolecular Assemblies Utilizing Hydrogen-Bonding Motifs

The hydroxyl group (-OH) and the oxygen and nitrogen atoms in the morpholine ring of this compound are capable of participating in hydrogen bonding. vulcanchem.com This makes the molecule a valuable building block for the construction of supramolecular assemblies. vulcanchem.com Through controlled hydrogen-bonding interactions, these molecules can self-assemble into well-defined, higher-order structures such as gels, liquid crystals, or crystalline networks. The ability to form these assemblies is crucial for applications in areas like drug delivery, sensing, and the development of "smart" materials that respond to external stimuli.

Innovation in Synthetic Organic Chemistry

The utility of this compound in various applications is directly linked to the ability to produce it efficiently and in high purity.

Discovery of Novel and Efficient Synthetic Routes

Below is a table summarizing potential synthetic strategies being explored:

| Synthetic Strategy | Starting Materials | Key Reaction Step | Potential Advantages |

|---|---|---|---|

| Nucleophilic Substitution | 3-(Chloromethyl)-3-(hydroxymethyl)oxetane and Morpholine | Displacement of chloride by the morpholine nitrogen | Direct and potentially high-yielding |

| Reductive Amination | 3-Oxo-oxetane-3-carbaldehyde and Morpholine | Formation of an iminium intermediate followed by reduction | Access to a wider range of analogues |

| Ring-Opening of Epoxides | A suitable glycidyl ether and morpholine | Base- or acid-catalyzed epoxide opening | Potentially high regioselectivity |

Application of Flow Chemistry Techniques for Scalable Production

For the industrial-scale production of this compound, flow chemistry presents a promising alternative to traditional batch processing. In a flow chemistry setup, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved reaction efficiency, higher yields, and enhanced safety, as smaller volumes of reactants are being processed at any given moment. The implementation of flow chemistry techniques could be instrumental in making this compound more readily available for its diverse applications.

Expansion of Medicinal Chemistry and Biological Scope

The unique combination of the morpholine and oxetane moieties in a single, sp³-rich structure provides a compelling platform for expanding the known biological scope of such compounds. The morpholine group is a well-established pharmacophore found in numerous approved drugs, valued for its favorable physicochemical and metabolic properties nih.gov. The oxetane ring is an increasingly popular structural motif in drug discovery, recognized for its ability to improve properties such as aqueous solubility, metabolic stability, and lipophilicity, while also acting as a bioisosteric replacement for less stable groups like carbonyls and gem-dimethyls nih.govacs.orgacs.org.

The exploration of novel biological targets for scaffolds combining oxetane and morpholine rings is a promising frontier. The ability of the oxetane moiety to act as a hydrogen bond acceptor and provide a rigid, three-dimensional structure can be leveraged to achieve high-affinity binding to previously challenging targets acs.org.

Kinase Inhibition: The broader kinase family remains a focal point. While morpholine is a component of successful kinase inhibitors, the addition of an oxetane can fine-tune properties for greater selectivity and potency against novel or challenging kinase targets researchgate.net. Research into oxetane derivatives has identified potent inhibitors for targets such as the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation researchgate.netgoogle.com. For instance, GDC-0349, an mTOR inhibitor developed by Genentech, incorporates an oxetane to reduce basicity and improve selectivity researchgate.net. Future research could explore inhibitors based on the this compound scaffold against kinases implicated in metabolic diseases or neuroinflammation.

Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone methyltransferases (e.g., EZH2) and demethylases (e.g., FTO), are emerging as critical targets in oncology nih.govresearchgate.net. The oxetane moiety has been successfully incorporated into inhibitors of these enzymes to enhance potency and pharmacokinetic profiles nih.govresearchgate.net. The oxetane-morpholine scaffold could be systematically screened against a panel of epigenetic enzymes to identify new lead compounds for cancer therapy.

Neurodegenerative Disease Targets: Beyond traditional targets for neurodegeneration, oxetane-containing compounds are being investigated as inhibitors of dual leucine zipper kinase (DLK), which is involved in neuronal degeneration nih.gov. Given the established role of morpholine derivatives in targeting enzymes like cholinesterase and monoamine oxidase, the combined scaffold could yield novel compounds with multi-target activity or improved brain penetration for treating conditions like Alzheimer's or Parkinson's disease nih.gov.

The favorable drug-like properties imparted by the oxetane-morpholine scaffold could allow for its application in a diverse range of therapeutic areas beyond the traditional focus on oncology and central nervous system (CNS) disorders.

Autoimmune and Inflammatory Diseases: Bruton's tyrosine kinase (BTK) is a validated target for autoimmune diseases. The development of BTK inhibitors like fenebrutinib (GDC-0853) and rilzabrutinib (PRN1008) has demonstrated the utility of the oxetane motif in improving selectivity and safety profiles, particularly by reducing off-target effects like hERG inhibition nih.gov. Scaffolds like this compound could be explored for developing new inhibitors of kinases, such as spleen tyrosine kinase (SYK), which are critical in inflammatory signaling pathways.

Metabolic Disorders: The pursuit of treatments for metabolic diseases such as diabetes involves targets like glucagon-like peptide-1 receptor (GLP-1R) agonists. The incorporation of an oxetane ring has been shown to improve the properties of such agents acs.org. The oxetane-morpholine scaffold could offer a novel chemical space for the development of new therapeutics for metabolic conditions.

Antiviral and Antibacterial Agents: Both oxetane and morpholine moieties have been featured in compounds with antimicrobial and antiviral activities nih.gov. Oxetane-containing compounds have been investigated as inhibitors of respiratory syncytial virus (RSV), while morpholine is a core component of the antibiotic linezolid nih.gov. The combination of these two scaffolds could lead to the development of novel anti-infective agents with improved properties or mechanisms of action.

Patent Landscape and Academic Contributions to the Field

The patent landscape for oxetane-containing compounds is expansive, reflecting significant interest from the pharmaceutical industry acs.org. A search for patents filed between 2017 and 2022 identified over 6,000 documents that included an oxetane structure with reported biological activity, often included in claims to cover a broad intellectual property space acs.org.

Key academic contributions have laid the groundwork for the use of oxetanes in drug discovery. Pioneering work by research groups such as that of Erick M. Carreira at ETH Zürich, often in collaboration with industry partners like Hoffmann-La Roche, was influential in establishing 3,3-disubstituted oxetanes as bioisosteres for gem-dimethyl and carbonyl groups. This foundational research demonstrated that incorporating an oxetane ring can block metabolic weak spots without the undesirable increase in lipophilicity, a principle that guides the design of molecules like this compound.

The patent literature shows a clear trend towards incorporating oxetane moieties into inhibitors of high-value therapeutic targets, particularly protein kinases.

| Patent Number | Assignee | Target Class/Enzyme | Title |

|---|---|---|---|

| WO2022033492A1 | Not specified in source | EZH2 (Enhancer of zeste homologue 2) | Quinoline Compounds and Compositions for Inhibiting EZH2 acs.org |

| WO2022051337A1 | Merck Sharp & Dohme Corp. | LRRK2 (Leucine-rich repeat kinase 2) | 2-Aminoquinazolines as LRRK2 Inhibitors, Pharmaceutical Compositions, and Uses Thereof |

| WO2022169997A1 | Not specified in source | Cbl-b (Casitas B-lineage lymphoma b) | Lactams as Cbl-b Inhibitors acs.org |

| WO2021013864A1 | Not specified in source | Not specified | 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives acs.org |

This table represents a selection of recent patents for oxetane-containing compounds to illustrate the trend of targeting kinases and other enzymes in drug discovery. The specific compound this compound is not explicitly claimed in these examples but falls within the broader chemical space being explored.

Academic research continues to expand the synthetic accessibility of novel oxetane building blocks, which is crucial for their incorporation into drug discovery programs acs.org. The development of new synthetic methodologies allows for the late-stage introduction of oxetane rings, which can be used to remediate problematic physicochemical properties of lead compounds researchgate.net. This ongoing academic innovation is essential for realizing the full potential of scaffolds like this compound in future therapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing (3-(Morpholinomethyl)oxetan-3-yl)methanol, and what are the critical reaction parameters?

Methodological Answer: The synthesis typically involves two key steps: (1) constructing the oxetane core and (2) introducing the morpholinomethyl group. Starting from (oxetan-3-yl)methanol (CAS 6246-06-6), bromination at the 3-position generates a reactive intermediate, which undergoes nucleophilic substitution with morpholine. Critical parameters include:

- Temperature control : Reactions are often conducted at 0–25°C to prevent oxetane ring opening.

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of morpholine .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve substitution efficiency .

Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Oxetane protons appear as a multiplet at δ 4.5–5.0 ppm due to ring strain. The morpholine methylene groups (N-CH₂-) resonate as a triplet near δ 2.4–3.0 ppm. The hydroxyl proton (CH₂OH) is observed as a broad singlet at δ 1.5–2.5 ppm .

- ¹³C NMR : The oxetane carbons are at δ 70–80 ppm, while the morpholine carbons appear at δ 45–55 ppm .

- IR : A broad peak at 3200–3400 cm⁻¹ confirms the -OH group. Stretching vibrations for C-O (oxetane) and C-N (morpholine) appear at 1000–1250 cm⁻¹ .

- MS : The molecular ion peak [M+H]⁺ should match the exact mass (C₉H₁₇NO₃, calc. 187.12). Fragmentation patterns include loss of H₂O (m/z 169) and morpholine ring cleavage .

Advanced Research Questions

Q. What are the challenges in achieving regioselective functionalization of the oxetane ring in this compound for further derivatization?

Methodological Answer: The oxetane ring’s high ring strain and electron-rich oxygen atom make it prone to ring-opening under acidic/basic conditions. Key strategies include:

- Protection of the hydroxyl group : Use tert-butyldimethylsilyl (TBS) ethers to prevent unwanted nucleophilic attack during functionalization .

- Directed C-H activation : Transition-metal catalysts (e.g., Pd) can enable selective C-H bond functionalization at the 3-position of the oxetane .

- Photoredox catalysis : Enables radical-based modifications (e.g., trifluoromethylation) without destabilizing the oxetane .

Q. How does the morpholinomethyl group influence the compound’s reactivity in nucleophilic substitution compared to other oxetane derivatives?

Methodological Answer: The morpholinomethyl group acts as an electron-donating substituent, increasing electron density on the oxetane ring. This:

- Enhances stability : Reduces susceptibility to acid-catalyzed ring-opening compared to fluorinated analogs (e.g., [3-(fluoromethyl)oxetan-3-yl]methanol) .

- Modulates nucleophilicity : The nitrogen in morpholine can coordinate to Lewis acids (e.g., BF₃), altering reaction pathways in Friedel-Crafts alkylations .

Controlled studies using analogues (e.g., PB00696) show slower reaction kinetics in SN2 substitutions due to steric hindrance from the morpholine .

Q. What strategies mitigate instability of this compound under acidic/basic conditions during synthesis?

Methodological Answer:

- Buffered conditions : Use phosphate buffers (pH 6–8) to prevent protonation of the morpholine nitrogen, which can accelerate ring-opening .

- Low-temperature processing : Reactions involving strong bases (e.g., LDA) should be conducted below -20°C to suppress degradation .

- Additives : Crown ethers (e.g., 18-crown-6) stabilize transition states in substitution reactions, minimizing side reactions .

Q. In medicinal chemistry, how do the oxetane and morpholine moieties synergistically impact pharmacokinetic properties?

Methodological Answer:

- Oxetane : Enhances metabolic stability by resisting cytochrome P450 oxidation. Its polar nature improves aqueous solubility (LogP reduction by ~0.5 units) .

- Morpholine : Increases membrane permeability via hydrogen bonding with biological targets (e.g., kinases). Comparative studies with analogues (e.g., PB00696) show a 2–3 fold increase in bioavailability .

- Synergy : The combination reduces plasma protein binding (<90%) compared to morpholine-free derivatives, improving tissue penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.